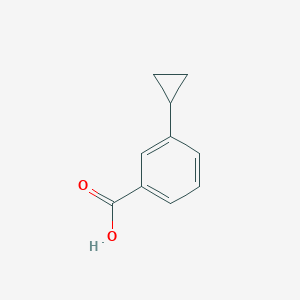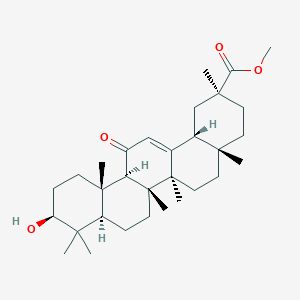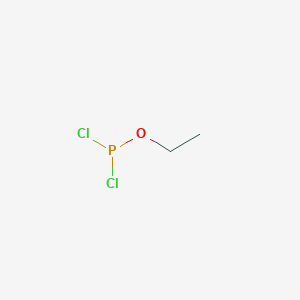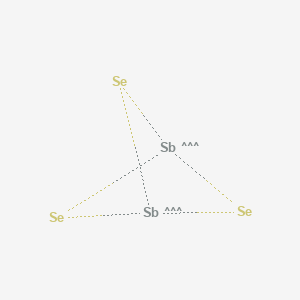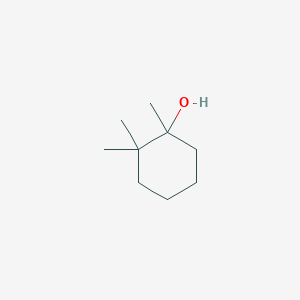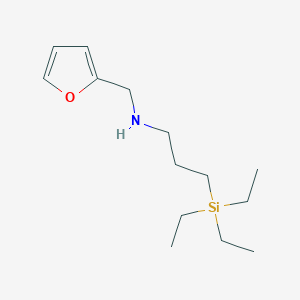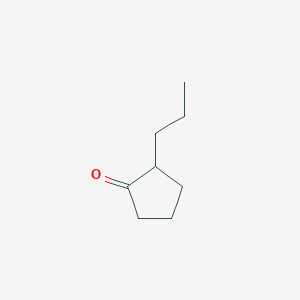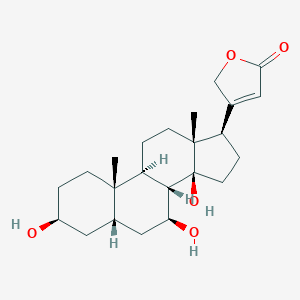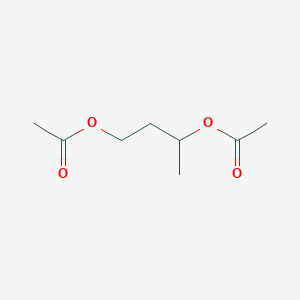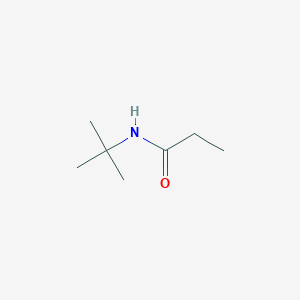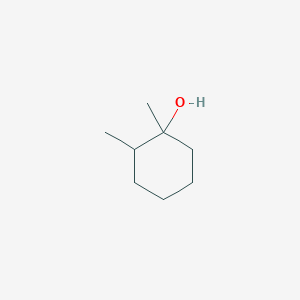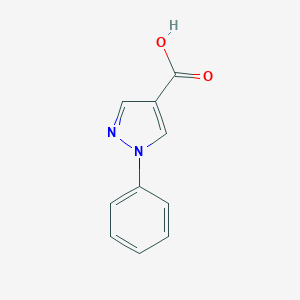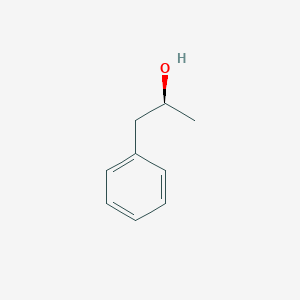
(S)-1-苯基丙醇
概述
描述
Synthesis Analysis
The synthesis of (S)-1-Phenylpropan-2-ol and related compounds has been achieved through multiple methods. Enzymatic synthesis provides a route to stereoisomers starting from benzaldehyde and acetaldehyde, demonstrating the versatility of biocatalytic approaches for obtaining all four stereoisomers of 1-phenylpropane-1,2-diol, highlighting the compound's chiral nature and the potential for selective synthesis (D. Kihumbu et al., 2002). Additionally, asymmetric autocatalysis has been utilized for the synthesis of (R)-1-phenylpropan-1-ol, providing insights into the potential for enantioselective production of (S)-1-Phenylpropan-2-ol through similar methods (Li ShengJian et al., 1993).
Molecular Structure Analysis
Molecular structure analyses have been conducted to understand the conformation and stability of 1-phenylpropan-2-ol derivatives. Studies on the conformation of 1-alkyl-2-phenylpropan-1-ols by ab initio MO calculations reveal insights into the molecule's geometry, showing the influence of the CH/π and OH/π hydrogen bonds on the molecule's preferred conformations (O. Takahashi et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving (S)-1-Phenylpropan-2-ol demonstrate its reactivity and functional versatility. Studies on the dehydrogenation, hydrogenolysis, isomerization, and hydrogenation of related compounds highlight the compound's ability to undergo various transformations, offering pathways to synthesize diverse molecular structures (C. Chin et al., 1988).
科学研究应用
Inhibition of Bacterial Growth : Richards and McBride (1973) investigated the inhibitory action of related compounds including 3-Phenylpropan-1-ol against Pseudomonas aeruginosa. Their findings suggest potential applications as a preservative for oral suspensions and mixtures due to its bactericidal action (Richards & McBride, 1973).
Asymmetric Synthesis : ShengJian et al. (1993) demonstrated the enantioselective autocatalysis of (R)-1-Phenylpropan-1-ol, which is relevant for chiral synthesis in chemistry (ShengJian et al., 1993).
Organometallic Chemistry Applications : Chin, Shin, and Kim (1988) explored the reactions of 3-phenylprop-2-en-1-ol with certain iridium complexes, leading to various transformations relevant in organometallic chemistry (Chin, Shin & Kim, 1988).
Catalysis in Asymmetric Additions : Sarvary, Wan, and Frejd (2002) used optically pure 1,3-diols as catalysts for the asymmetric addition of diethylzinc to aromatic aldehydes, achieving high enantiomeric excess of (R)-1-phenylpropan-1-ol (Sarvary, Wan & Frejd, 2002).
Metabolism Study : Kammerer et al. (1981) examined the in vitro metabolism of 2-nitro-1-phenylpropane by rabbit liver microsomes, identifying several metabolites, which is important for understanding biotransformation processes (Kammerer et al., 1981).
Enzyme Catalysis in Organic Solvents : Herbst, Peper, and Niemeyer (2012) studied the transesterification of 1-phenylpropan-2-ol catalyzed by Candida rugosa lipase, which highlights the influence of various factors on enzyme activity and selectivity (Herbst, Peper & Niemeyer, 2012).
Biological Activity of Complexes : Efimenko et al. (2009) investigated the biological activity of complexes containing 2-methylamino-1-phenylpropan-1-ol, which is relevant for the development of pharmaceuticals (Efimenko et al., 2009).
Synthesis of Diastereoisomeric Compounds : Gevorgyan et al. (2009) synthesized 1-aryl-3-piperidino(morpholino)-2-phenylpropan-1-ols and studied their separation into diastereoisomers, important for stereochemistry research (Gevorgyan et al., 2009).
Synthesis of Chiral Auxiliaries : Clayden, McCarthy, and Cumming (1998) used (S)-2-(dibenzylamino)-3-phenylpropanal for the asymmetric synthesis of 2-substituted alcohols, which demonstrates applications in the synthesis of chiral compounds (Clayden, McCarthy & Cumming, 1998).
Lewis Acid-catalyzed Reactions : Harden et al. (1997) investigated Lewis acid-catalyzed reactions of 1-phenyloxiranemethanamines, yielding 2-amino-3-phenylpropan-1-ols, significant for synthetic organic chemistry (Harden et al., 1997).
安全和危害
Understanding the safety and hazards of the compound is crucial. This includes understanding its toxicity, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are a good source of this information.
未来方向
Future directions could involve studying the potential applications of the compound, improving its synthesis, or studying its mechanism of action in more detail.
For a specific compound like “(S)-1-Phenylpropan-2-ol”, you would need to look up these details in scientific literature or databases. You can use academic databases like PubMed, Web of Science, or Google Scholar to find relevant papers. Once you have the papers, you can analyze them to extract the required information. Remember to cite your sources when you present your analysis.
属性
IUPAC Name |
(2S)-1-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTRYIUQUDTGSX-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313458 | |
| Record name | (S)-1-Phenyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Phenylpropan-2-ol | |
CAS RN |
1517-68-6 | |
| Record name | (S)-1-Phenyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-propanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-1-Phenyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-PROPANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EAH5F9HYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

